molecular formula C13H14O4 B12112610 8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

Cat. No.: B12112610
M. Wt: 234.25 g/mol
InChI Key: ZPVLUTBGTWEMGV-UHFFFAOYSA-N
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Description

8-Hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one is a compound with the molecular formula C13H14O4. It is isolated from the plant Goniothalamus wightii . This compound has a unique bicyclic structure, which makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one involves several steps. One common method includes the reaction between carvone and ethyl acetoacetate (EAA) to form the bicyclic structure . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties due to its unique structure . In medicine, it is being explored for its potential therapeutic effects. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Comparison with Similar Compounds

8-Hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share a similar bicyclic structure but differ in their functional groups and overall chemical properties. The presence of different atoms (e.g., sulfur, selenium) in the bicyclic structure can lead to variations in their reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLUTBGTWEMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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